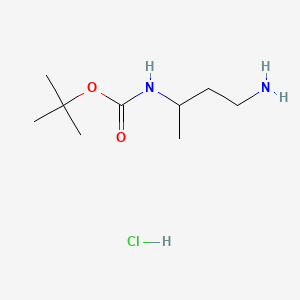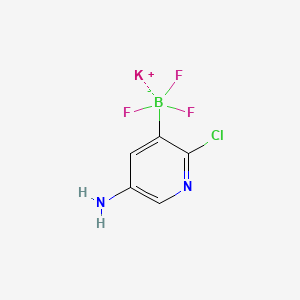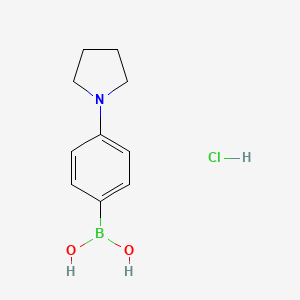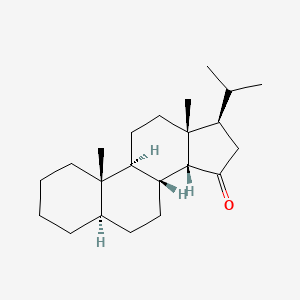
铜-65
概述
描述
Copper-65 is an isotope of copper with 29 protons and 36 neutrons . It has an isotopic mass of 64.927790(5) u and a nuclear binding energy of 569.21074364 MeV per nucleus . Copper-65 is stable and has a nuclear spin of 3/2- . It was discovered in 1923 .
Synthesis Analysis
Copper-based nanoparticles can be synthesized using various techniques including wet chemical technique, reverse micelle, biosynthesis, microwave, and sol-gel methods . The size, shape, and surface properties of these nanoparticles can be tailored during synthesis .
Molecular Structure Analysis
Copper-65 has a nuclear magnetic moment of 2.3844(4) μ/μN and a gyromagnetic ratio of 7.6104 x 10^7 rad T^-1 s^-1 . Its nuclear g-factor is 1.5896 and it has a quadrupole moment of -0.204(14) barn (100 fm^2) .
Chemical Reactions Analysis
Copper is known to participate in various chemical reactions. For example, it is used as a catalyst in coupling reactions .
Physical and Chemical Properties Analysis
Copper-65 has a charge radius of 3.9022(14) femtometers . It is a solid at room temperature and has a density of 8.96 g/cm^3 . Its melting point is 1356.6 K and its boiling point is 2840 K .
科学研究应用
地球化学代理和金属循环:铜同位素,包括 Cu-65,对于研究氧化还原过程和金属循环很有价值。例如,以色列蒂姆纳谷的研究利用铜同位素研究了沉积铜矿床中的矿化作用。该研究表明,铜同位素可以追踪沉积铜矿化过程中的氧化还原循环和质量转移 (Asael, Matthews, Bar-Matthews, & Halicz, 2007).
追踪土壤中的铜行为:Cu-65 同位素比率已被用作土壤中生物地球化学过程的示踪剂。一项研究表明,土壤中 δ65Cu 的变化可能表明生物地球化学循环和地球化学过程,尤其是在受水和地下水影响的沼泽土中 (Bigalke, Weyer, & Wilcke, 2010).
营养研究:在营养研究中,Cu-65 稳定同位素标记已被用来确定不同食物中铜的吸收率。这种方法提供了对各种食品中铜的生物利用度的见解,这对于了解饮食需求至关重要 (Harvey 等,2005).
医学应用和放射性药物:包括 Cu-65 在内的铜同位素在放射性药物的开发中引起人们的兴趣。它们已被研究其在体外和体内的稳定性,这对于生物医学应用至关重要 (Aleshin 等,2020).
癌症研究:铜同位素已在人类癌症的背景下进行研究,在肿瘤组织中观察到铜同位素比率的变化。这表明铜同位素在诊断和理解铜在肿瘤生长和发展中的作用方面具有潜力 (Kiss 等,2020).
作用机制
安全和危害
未来方向
High-Entropy Alloys (HEAs), including copper-based alloys, are emerging advanced materials. They offer many opportunities for both academic studies and industrial applications . The research work in this field is truly limitless, and wise alloy design strategies for suitable compositions and processes are especially important .
属性
IUPAC Name |
copper-65 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cu/i1+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYGMFSIKBFXOCR-OUBTZVSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Cu] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[65Cu] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cu | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50931017 | |
| Record name | (~65~Cu)Copper | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50931017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
64.927789 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14119-06-3 | |
| Record name | Copper, isotope of mass 65 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014119063 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (~65~Cu)Copper | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50931017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details










A: Researchers have employed ⁶⁵Cu as an in vivo tracer to develop a kinetic model of copper metabolism in lactating dairy cows. [] By intravenously administering ⁶⁵Cu and monitoring its distribution in liver, plasma, milk, urine, and feces, scientists can track copper absorption, distribution, and excretion. This method allows for a comprehensive understanding of how dietary copper is utilized and excreted by the animals. []
A: ⁶⁵Cu, alongside Dysprosium (Dy) as a fecal marker, has been used to study copper absorption in humans. [] Researchers administer ⁶⁵Cu and track its excretion to determine the percentage absorbed by the body. This method, while effective, has shown that ⁶⁵Cu and Dy excretion kinetics do not always align perfectly. [] Further research exploring potential differences in absorption kinetics between copper and different markers is necessary.
A: Researchers are developing copper complexes with ⁶⁴Cu, a positron-emitting copper radionuclide, designed to bind to amyloid-β plaques in the brain, a hallmark of Alzheimer's disease. [] While ⁶⁴Cu allows for diagnostic imaging, utilizing stable ⁶⁵Cu in conjunction with techniques like laser ablation-inductively coupled plasma-mass spectrometry allows researchers to confirm the binding of these complexes to amyloid-β plaques in post-mortem human brain tissue. [] This combined approach helps validate the targeting ability of these complexes for potential use in diagnosing Alzheimer's disease.
A: Scientists used Electron Paramagnetic Resonance (EPR) spectroscopy in conjunction with ⁶³Cu and ⁶⁵Cu enriched nitrous-oxide reductase to gain insights into the electronic structure of the CuA center. [] This technique allowed them to determine the copper hyperfine parameters and estimate the copper character in the ground state wave function, providing a better understanding of this important enzyme's active site. []
A: ⁶⁵Cu plays a crucial role in studying the properties of copper-containing materials. For instance, researchers have investigated the scattering of alpha particles from ⁶⁵Cu to understand its nuclear structure and excited states. [] This information is valuable for various applications, including nuclear engineering and materials science.
A: ⁶⁵Cu is used to track copper levels and assess the efficacy of treatment systems in managing contaminated water. For example, a study evaluating a constructed wetland treatment system at the Minto Mine used ⁶⁵Cu to monitor copper removal, revealing a 65% reduction in copper concentration. [] This demonstrates the utility of ⁶⁵Cu in assessing the environmental impact of industrial activities and evaluating remediation strategies.
A: Researchers are exploring the potential of sericin-alginate blends as biosorbents for removing heavy metals from water. [] While not explicitly mentioned in the provided abstract, ⁶⁵Cu could be employed to study the adsorption kinetics and capacity of these biosorbents for copper. This information is crucial for optimizing their design and application in wastewater treatment.
A: ⁶⁵Cu is used as a target material in nuclear physics experiments to study nuclear reactions. For example, researchers have bombarded ⁶⁵Cu with ⁸⁶Kr ions to measure evaporation residue cross sections, providing insights into the dynamics of heavy-ion collisions and the properties of excited nuclei. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
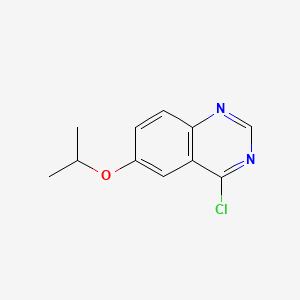
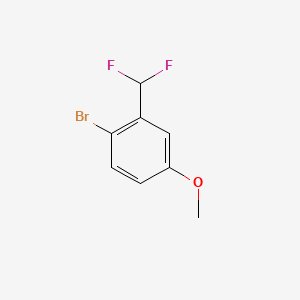
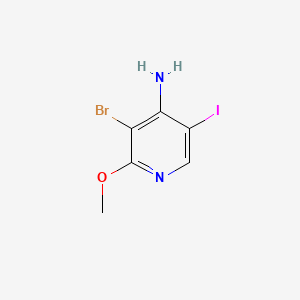

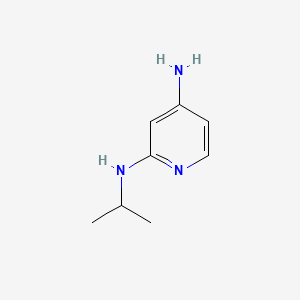
![tert-butyl N-[(3R,5S)-5-fluoropiperidin-3-yl]carbamate](/img/structure/B577563.png)



